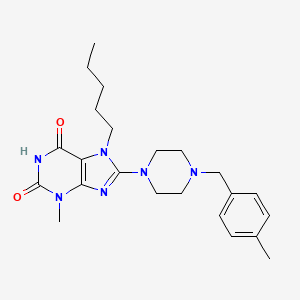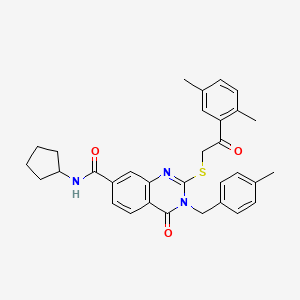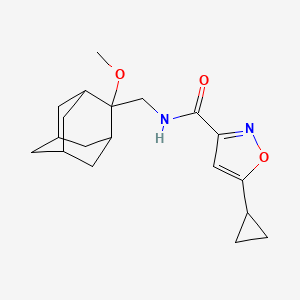
5-cyclopropyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)isoxazole-3-carboxamide is a unique compound within the realm of medicinal chemistry and organic synthesis. This chemical showcases a combination of structural features such as a cyclopropyl group and an adamantane derivative, which confer it with unique physical and chemical properties. Understanding these attributes is crucial for its application in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The synthesis of 5-Cyclopropyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps. These may include:
Formation of the isoxazole ring through a cycloaddition reaction.
Introduction of the cyclopropyl group via cyclopropanation reactions.
Incorporation of the adamantane moiety using a Friedel-Crafts alkylation.
Reaction Conditions: : Optimal conditions often require the use of solvents like dichloromethane or tetrahydrofuran, with catalysts such as Lewis acids (e.g., aluminium chloride).
Industrial Production Methods
In an industrial setting, scale-up of these reactions necessitates careful control of temperature, pressure, and reaction time to ensure high yields and purity. Advanced techniques such as continuous flow chemistry might be employed to optimize production efficiency and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylated derivatives.
Reduction: : Reduction reactions using hydrides such as lithium aluminium hydride can transform specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur, especially at the isoxazole ring, when exposed to nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Sodium azide, thiols, amines.
Major Products
The reactions often lead to modified derivatives where the core structure is maintained but functional groups are transformed, expanding the compound's chemical versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis pathways.
Biology
Biologically, 5-Cyclopropyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)isoxazole-3-carboxamide has been investigated for its potential biochemical interactions, especially its binding affinity to certain enzymes or receptors.
Medicine
In medicinal chemistry, it shows promise as a lead compound for developing new pharmaceuticals, particularly due to its potential activity as an enzyme inhibitor or receptor modulator.
Industry
Industrial applications include its use in the development of new materials with specific physical properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which this compound exerts its effects is multifaceted. Its structure allows it to interact with various molecular targets, including enzymes and receptors. It can form hydrogen bonds, van der Waals interactions, and even covalent bonds in specific cases, modulating the activity of the target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylisoxazole-3-carboxamide: : Lacks the adamantane moiety, making it less sterically hindered and potentially less selective.
N-((2-adamantan-2-yl)methyl)isoxazole-3-carboxamide: : Does not have the cyclopropyl group, altering its chemical reactivity and physical properties.
Uniqueness
The presence of both the cyclopropyl and adamantane groups in 5-Cyclopropyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)isoxazole-3-carboxamide provides a distinctive three-dimensional structure. This confers unique properties, such as enhanced binding affinity in biological systems and specific chemical reactivity that is not observed in its simpler analogs.
Conclusion
This compound stands out due to its intricate structure and diverse range of applications. Its synthesis involves multiple sophisticated steps, and it participates in various chemical reactions, making it a valuable compound for scientific research and industrial applications. Its unique mechanism of action and comparison with similar compounds highlight its potential as a lead compound in future research endeavors.
Properties
IUPAC Name |
5-cyclopropyl-N-[(2-methoxy-2-adamantyl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-23-19(14-5-11-4-12(7-14)8-15(19)6-11)10-20-18(22)16-9-17(24-21-16)13-2-3-13/h9,11-15H,2-8,10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVROYOHXFIILM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2386626.png)
![N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2386627.png)
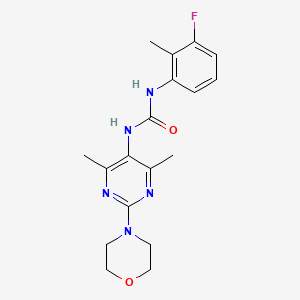
![1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2386631.png)
![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)
![4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2386635.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2386637.png)
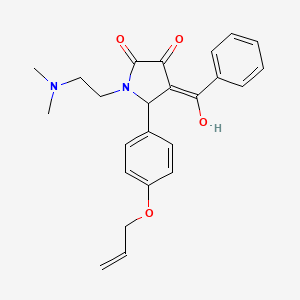
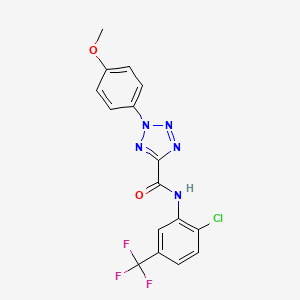
![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2386646.png)
